molecular formula C12H10BrF3N4OS B2752543 N-(2-bromophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 802929-60-8

N-(2-bromophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2752543
CAS RN: 802929-60-8
M. Wt: 395.2
InChI Key: GININJJPTHDKLW-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C12H10BrF3N4OS and its molecular weight is 395.2. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Mechanism of Action

Acetaminophen (paracetamol) is widely recognized for its analgesic and antipyretic properties. Its metabolism in humans involves conjugation pathways including sulfation and glucuronidation, alongside minor pathways through cytochrome P450 enzymes leading to toxic metabolites under overdose conditions. The balance between these pathways is crucial for its safe use, with genetic factors influencing individual variability in metabolism (A. David et al., 2020; M. Ladumor et al., 2019).

Effects on Biochemical Pathways

The drug's interaction with biochemical pathways, including those involving cyclooxygenase (COX), nitric oxide synthase (NOS), and cytochrome P450 (CYP) enzymes, suggests a complex mechanism of action that extends beyond simple COX inhibition. This interaction can influence the synthesis of prostaglandins and other mediators involved in pain, fever, and inflammation processes, as well as potentially impacting oxidative stress and vasodilation (Arne Trettin et al., 2014).

properties

IUPAC Name

N-(2-bromophenyl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3N4OS/c1-20-10(12(14,15)16)18-19-11(20)22-6-9(21)17-8-5-3-2-4-7(8)13/h2-5H,6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GININJJPTHDKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.